molecular formula C10H13NO2 B556535 2-Amino-3-p-tolyl-propionic acid CAS No. 4599-47-7

2-Amino-3-p-tolyl-propionic acid

Cat. No. B556535
CAS RN: 4599-47-7
M. Wt: 179.22 g/mol
InChI Key: DQLHSFUMICQIMB-UHFFFAOYSA-N
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Description

2-Amino-3-p-tolyl-propionic acid belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-p-tolyl-propionic acid is C10H13NO2. It has a molecular weight of 179.22 .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-3-p-tolyl-propionic acid is approximately 323.5±30.0°C and its melting point is around 271°C . The compound is a solid at room temperature .

Scientific Research Applications

  • Metabolic Engineering for Propionic Acid Production : Propionic acid is produced by Propionibacterium species and is used in agriculture, food, and pharmaceutical industries. Metabolic engineering, such as overexpression of key enzymes or deletion of by-product pathways, can enhance PA production. This approach has potential for other organic acids as well (Liu et al., 2016).

  • Analysis of Propionic Acid Synthesis : A study on Propionibacterium acidipropionici showed that glycolysis, the Wood–Werkman cycle, and amino acid metabolism play significant roles in PA synthesis. Metabolomics analysis helped identify key metabolic nodes affecting PA production (Guan et al., 2015).

  • Amino Acid Metabolism in Rumen Cultures : Propionate from mixed rumen microorganisms contributes significantly to isoleucine biosynthesis, showing a unique pathway in microbial amino acid metabolism (Sauer et al., 1975).

  • Proteomics in Propionic Acid Stress : A proteomics study of Propionibacterium acidipropionici revealed how it responds to propionic acid stress, identifying proteins that play a role in acid tolerance. This is crucial for understanding and improving microbial PA production (Guan et al., 2014).

  • Synthesis of Fluorescent Amino Acids : The synthesis of L-2-amino-3-(6,7-dimethoxy-4-coumaryl)-propionic acid, a non-proteinogenic fluorescent amino acid, shows applications in peptide assays and as a fluorophore-quencher pair (Sui et al., 2004).

  • Spectroscopic Profiling in Organic Chemistry : The characterization of 3-Amino-3-(2-nitrophenyl) propionic acid via FT-IR, FT-Raman, and UV–Visible spectra demonstrates its use in molecular docking and understanding of its biological properties (Abraham et al., 2018).

  • Biochemical Studies in Medical Disorders : In a case of Propionic Acidemia, a metabolic disorder, the accumulation of metabolites of branched-chain amino acid catabolism in blood and urine was studied, highlighting the clinical significance of PA in medical research (Irum et al., 2022).

properties

IUPAC Name

2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-p-tolyl-propionic acid

CAS RN

4599-47-7
Record name 2-Amino-3-p-tolyl-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Varnavas, L Lassiani, V Valenta, L Mennuni… - European journal of …, 2005 - Elsevier
In this phase of structure–affinity relationship study of VL-0395, a new anthranilic acid based CCK 1 selective antagonist, we propose a series of unnatural aminoacidic derivatives. The …
Number of citations: 19 www.sciencedirect.com

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